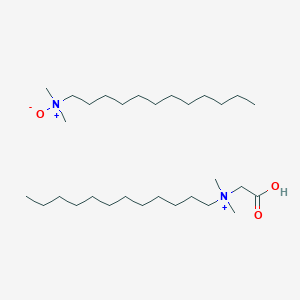
Savvy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carboxymethyl-dodecyl-dimethylazanium;N,N-dimethyldodecan-1-amine oxide is a chemical compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Savvy typically involves the reaction of dodecylamine with formaldehyde and hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Dodecylamine with Formaldehyde: Dodecylamine is reacted with formaldehyde in the presence of a catalyst to form N,N-dimethyldodecan-1-amine.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The process involves continuous monitoring and adjustment of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Carboxymethyl-dodecyl-dimethylazanium;N,N-dimethyldodecan-1-amine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation products.
Reduction: It can be reduced back to its amine form under specific conditions.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenated compounds can be used as reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and substituted derivatives of Savvy .
Scientific Research Applications
Carboxymethyl-dodecyl-dimethylazanium;N,N-dimethyldodecan-1-amine oxide has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments to improve the solubility of hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of Savvy involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds and enhance their bioavailability. The compound interacts with lipid membranes and proteins, altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyldodecylamine: A precursor in the synthesis of Savvy.
Sodium dodecyl sulfate (SDS): Another surfactant with similar properties but different chemical structure.
Cetyltrimethylammonium bromide (CTAB): A cationic surfactant with similar applications.
Uniqueness
Carboxymethyl-dodecyl-dimethylazanium;N,N-dimethyldodecan-1-amine oxide is unique due to its specific chemical structure, which imparts distinct surfactant properties. Its ability to form stable micelles and enhance the solubility of hydrophobic compounds makes it particularly valuable in various scientific and industrial applications .
Properties
CAS No. |
86903-77-7 |
|---|---|
Molecular Formula |
C30H65N2O3+ |
Molecular Weight |
501.8 g/mol |
IUPAC Name |
carboxymethyl-dodecyl-dimethylazanium;N,N-dimethyldodecan-1-amine oxide |
InChI |
InChI=1S/C16H33NO2.C14H31NO/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16(18)19;1-4-5-6-7-8-9-10-11-12-13-14-15(2,3)16/h4-15H2,1-3H3;4-14H2,1-3H3/p+1 |
InChI Key |
KMCBHFNNVRCAAH-UHFFFAOYSA-O |
SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(=O)O.CCCCCCCCCCCC[N+](C)(C)[O-] |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(=O)O.CCCCCCCCCCCC[N+](C)(C)[O-] |
Synonyms |
C 31G C-31G C31G |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















